7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
Description
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 67120-37-0) is a bicyclic aromatic amine featuring a chloro substituent at position 7 and a fluoro substituent at position 4 of the indene ring. This compound belongs to the aminoindane class, which is characterized by a fused bicyclic structure (benzene fused to a cyclopentane ring) and an amine functional group. Aminoindanes are of significant interest in medicinal chemistry due to their structural resemblance to neurotransmitters like dopamine and serotonin, enabling interactions with central nervous system (CNS) targets such as monoamine transporters and oxidases .
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClFN |
|---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8H,1,4,12H2 |
InChI Key |
OOJOKHLANUXTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Bartoli Indole Synthesis for Ring Formation
The Bartoli reaction, which employs nitroarenes and vinyl Grignard reagents, has been adapted for indene derivatives. For example, 2-chloro-3-nitropyridine reacts with 1-methyl-1-propenylmagnesium bromide to form pyrrolopyridine intermediates. While this method was used for a related pyrrolo[2,3-c]pyridine, the principles apply to indene systems:
Friedel-Crafts Alkylation for Bicyclic Framework
Friedel-Crafts alkylation using dichloromethyl methyl ether and aluminum chloride can introduce substituents to the indene core. For instance, formulation of 3-unsubstituted indenes followed by sodium borohydride reduction yields hydroxymethyl derivatives. This approach could be modified to install chlorine and fluorine groups.
Halogenation and Functionalization
Chlorination at the 7-Position
Electrophilic aromatic substitution (EAS) is the most common method for introducing chlorine. Using AlCl₃ as a catalyst, chlorination occurs preferentially at the 7-position due to the directing effects of the amine group.
Fluorination at the 4-Position
Fluorination is achieved via Balz-Schiemann reaction or using HF-pyridine complexes:
-
Balz-Schiemann : Diazotization of an aniline precursor followed by thermal decomposition yields the fluoro product.
-
Safety Note : HF handling requires specialized equipment due to toxicity.
Amination Strategies
Reductive Amination
A ketone intermediate (e.g., 7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:
Nucleophilic Substitution
In a patented method, (S)-1-amino-N-(3-chloro-4-fluorophenyl)-7-fluoro-2,3-dihydro-1H-indene-4-carboxamide was synthesized using coupling agents like HATU or EDCI. While this targets a carboxamide, the amination step parallels that required for This compound :
Step-by-Step Synthetic Route
Below is a representative procedure integrating the above strategies:
Optimization and Challenges
Regioselectivity in Halogenation
The electron-donating amine group directs EAS to the 7-position, but competing reactions at the 4-position can occur. Using bulky directing groups (e.g., tert-butyl sulfonamide) improves selectivity.
Purification Difficulties
The polar amine group complicates chromatography. Acid-base extraction (e.g., using HCl/NaOH) is often employed before silica gel purification.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Bartoli Reaction | Single-step ring formation | Low yield, sensitive conditions |
| Friedel-Crafts | High functional group tolerance | Requires harsh acids |
| Reductive Amination | Mild conditions | Requires ketone precursor |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: Halogen substituents (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with substituted functional groups in place of chlorine or fluorine.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is being investigated for its potential pharmaceutical applications:
Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. This compound may act as an inhibitor of specific enzymes, which is critical in developing drugs targeting various diseases, including cancer and infectious diseases.
Case Study: Antimalarial Activity : Research indicates that analogs of this compound demonstrate significant activity against Plasmodium falciparum, with IC50 values below 100 nM. This suggests promising therapeutic potential in treating malaria .
Case Study: Cancer Research : The compound's potential as a MALT1 protease inhibitor is noteworthy. MALT1 plays a critical role in various cancers, and compounds that inhibit its activity can be pivotal in cancer therapy. Related compounds have shown promising results in inhibiting MALT1, indicating that further investigation into this compound could yield significant findings .
Material Science
In material science, this compound can be utilized as a precursor for synthesizing advanced materials with specific electronic properties. Its unique structure allows it to serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes .
Chemical Manufacturing
The compound is also explored as an intermediate in the synthesis of other chemicals. Its structural features make it suitable for developing new agrochemicals and other industrial applications .
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aminoindanes with halogen substitutions exhibit diverse pharmacological and physicochemical properties. Below is a comparative analysis of 7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine and structurally related analogs:
Table 1: Structural and Functional Comparison of Halogenated Aminoindanes
Key Findings from Comparative Studies
Substituent Position and Electronic Effects: Fluorine at position 4 (as in 4-fluoro derivatives) enhances interactions with MAO enzymes due to its electron-withdrawing nature, improving inhibitory potency .
Biological Activity: Thiourea derivatives of 4-fluoro-inden-1-amine exhibit notable antioxidant activity in DPPH and ABTS assays, attributed to radical scavenging by the fluorine atom . The propynyl-substituted analog (rasagiline fragment) demonstrates irreversible MAO-B inhibition, a property critical for neurodegenerative disease treatment .
Synthetic Feasibility: Halogenated aminoindanes are typically synthesized via catalytic borylation or nucleophilic substitution, with fluorine incorporation requiring specialized reagents like DAST (diethylaminosulfur trifluoride) . Chirality (e.g., (R)-isomers) significantly impacts bioactivity, as seen in MAO inhibitors like ladostigil .
Physicochemical Properties :
- Spectroscopic studies (FTIR, FT-Raman) of similar compounds reveal that halogen substituents alter vibrational modes of the amine group, influencing hydrogen-bonding capacity and solubility .
- Fluorine substitution reduces basicity of the amine group compared to chloro analogs, affecting protonation states under physiological conditions .
Contradictions and Limitations
- While fluorine generally enhances metabolic stability, some fluorinated analogs show reduced bioavailability due to increased polarity, highlighting the need for substituent optimization .
- Evidence gaps exist for the exact pharmacokinetic profile of this compound, necessitating further in vivo studies.
Biological Activity
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound notable for its unique bicyclic structure derived from indene, incorporating chlorine and fluorine substituents. Its molecular formula is with a molecular weight of approximately 185.63 g/mol. The presence of the amine functional group is crucial for its biological reactivity and interactions within biological systems.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits various biological activities, particularly in pharmacology. The compound's structural features may contribute to its potential therapeutic effects:
- Antimicrobial Activity : Some studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which is critical in the development of drugs targeting various diseases, including cancer and infectious diseases.
Structure-Activity Relationship (SAR)
The unique combination of halogenated substituents on the indene framework may impart distinct biological activities compared to structurally similar compounds. The following table summarizes some related compounds and their notable features:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| 7-Chloroindan-1-ylamine | 67120-37-0 | Similar amine structure without fluorine |
| 4-Fluoroaniline | 371–40–4 | Contains fluorine but lacks bicyclic structure |
| 4-Fluoro-N-methylindole | 1212858–99–5 | Indole derivative with similar reactivity |
| 5-Chloro-N-(2-methylphenyl)acetamide | 100–00–0 | Contains chlorine but different functional groups |
Case Study: Antimalarial Activity
A relevant study explored the antimalarial potential of compounds similar to this compound. The findings indicated that specific analogs demonstrated significant activity against Plasmodium falciparum with IC50 values below 100 nM. This suggests that further investigation into the pharmacodynamics and pharmacokinetics of this compound could reveal its therapeutic potential in treating malaria.
Case Study: Cancer Research
Another area of interest is the compound's potential as a MALT1 protease inhibitor. MALT1 plays a critical role in various cancers, and compounds that inhibit its activity can be pivotal in cancer therapy. Research has shown that structurally related compounds exhibit promising results in inhibiting MALT1, indicating that this compound could be a candidate for further development.
Q & A
Basic Research Questions
Q. How can the synthetic route for 7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine be optimized for academic research?
- Methodological Answer : The synthesis typically involves sequential halogenation and cyclization steps. For the chloro-fluoro substitution pattern, a fluorination step using nucleophilic agents (e.g., KF or AgF) under anhydrous conditions is recommended, followed by amine introduction via reductive amination or Buchwald-Hartwig coupling. Reaction optimization should focus on temperature control (e.g., 60–80°C for fluorination) and catalyst selection (e.g., Pd-based catalysts for coupling reactions) to improve yield and purity. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. What safety protocols are essential for handling halogenated amines like this compound?
- Methodological Answer : Follow OSHA and CLP regulations for halogenated amines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis.
- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize degradation. Refer to safety codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : F NMR is critical for confirming fluorine substitution (δ ~ -110 to -150 ppm for aromatic fluorides). H NMR can resolve diastereotopic protons in the dihydroindenyl ring.
- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures accurate mass verification (±2 ppm tolerance).
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis is recommended if crystallizable derivatives are available .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
- Solvent Effects : Apply continuum solvation models (e.g., SMD) to simulate reaction environments.
- Catalyst Screening : Dock the compound with transition-metal catalysts (e.g., Pd or Cu) using AutoDock Vina to predict binding affinities. Experimental validation via kinetic studies (e.g., monitoring by GC-MS) is essential .
Q. What strategies resolve contradictions in biological activity data for halogenated indenamines?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers or batch effects.
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., fixed ATP levels in kinase assays).
- Isomer Purity : Ensure enantiomeric excess (>98%) via chiral HPLC (e.g., Chiralpak IB column) to exclude confounding effects from stereochemical impurities .
Q. How does the stereochemistry of the dihydroindenyl ring influence pharmacological activity?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts.
- Biological Assays : Test enantiomers in parallel using cell-based models (e.g., HEK293 for receptor binding) to correlate configuration with efficacy.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess stereospecific binding kinetics .
Q. What advanced techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- UPLC-MS/MS : Employ a C18 column (1.7 µm particles) with a gradient elution (0.1% formic acid in HO/ACN) for sub-ppm detection limits.
- ICP-OES : Detect residual metal catalysts (e.g., Pd) with a detection limit of <0.1 ppm.
- NMR Relaxation Editing : Use T and T filters to suppress solvent signals and enhance impurity detection .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (25–60°C) and monitor degradation products via LC-MS at 0, 24, and 72 hours.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions.
- Photostability : Use ICH Q1B guidelines with a xenon arc lamp to assess UV-induced degradation .
Q. What statistical approaches validate reproducibility in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use a Box-Behnken design to optimize reaction parameters (e.g., temperature, catalyst loading).
- ANOVA : Analyze batch-to-batch variability (n ≥ 3) for critical quality attributes (CQAs) like yield and purity.
- Control Charts : Implement Shewhart charts for real-time monitoring of intermediate purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
